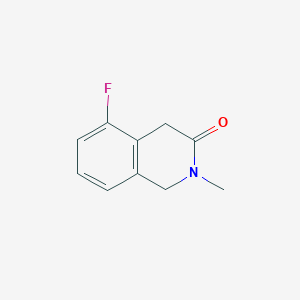![molecular formula C14H21N3O B6350805 1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide CAS No. 1392491-75-6](/img/structure/B6350805.png)
1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide is a chemical compound belonging to the cycloheptane carboxamide family It is characterized by the presence of a pyridine ring attached to a cycloheptane ring through a methylamino linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-4-carboxaldehyde, undergoes a reductive amination reaction with cycloheptanone in the presence of a reducing agent such as sodium borohydride to form the intermediate 1-{[(Pyridin-4-yl)methyl]amino}cycloheptane.
Carboxamide Formation: The intermediate is then reacted with a carboxylating agent, such as phosgene or triphosgene, under controlled conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions: 1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
科学研究应用
1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-{[(Pyridin-3-yl)methyl]amino}cycloheptane-1-carboxamide: Similar structure with the pyridine ring attached at the 3-position.
1-{[(Pyridin-2-yl)methyl]amino}cycloheptane-1-carboxamide: Similar structure with the pyridine ring attached at the 2-position.
1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide: Similar structure with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness: 1-{[(Pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties
属性
IUPAC Name |
1-(pyridin-4-ylmethylamino)cycloheptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13(18)14(7-3-1-2-4-8-14)17-11-12-5-9-16-10-6-12/h5-6,9-10,17H,1-4,7-8,11H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSORVKPKUAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)N)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)
![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)





![1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide](/img/structure/B6350809.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)
![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)
